Cas no 150-69-6 (Dulcin Standard)

Dulcin Standard is a high-purity reference material commonly used in analytical chemistry and pharmaceutical research. Its primary advantage lies in its well-characterized composition, ensuring reliable calibration and quality control in chromatographic and spectroscopic analyses. The compound (4-ethoxyphenylurea) serves as a benchmark for sweetness studies due to its historical use as an artificial sweetener. Its stability and consistent physicochemical properties make it suitable for method validation and comparative studies. Dulcin Standard is particularly valuable in food safety testing, where precise quantification of sweeteners or related compounds is required. The material is typically supplied with certified purity data, traceable to recognized standards, facilitating reproducible experimental results.
Dulcin Standard structure
Dulcin Standard structure
Product Name:Dulcin Standard
CAS No:150-69-6
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD00025431
CID:166625
PubChem ID:354333825
Update Time:2025-05-28

Dulcin Standard Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Ethoxyphenyl)urea
    • (4-ethoxyphenyl)urea
    • 4-Ethoxyphenyl urea
    • Dulcin
    • Glycosine
    • N-(4-Ethoxyphenyl)urea
    • Urea,N-(4-ethoxyphenyl)-
    • Dulcine
    • p-Ethoxyphenylurea
    • Phenetolcarbamide
    • p-Phenetylurea
    • Sucrol
    • Valzin
    • (p-Ethoxyphenyl)urea
    • 4-Ureidophenetole
    • Dulcin (sweetener)
    • NSC 1839
    • p-Phenetolcarbamide
    • Dulein
    • Suesstoff
    • D-DULCINE
    • NCI-C02073
    • p-Phenethylurea
    • Urea, (4-ethoxyphenyl)-
    • p-Phenetolecarbamide
    • Urea, (p-ethoxyphenyl)-
    • Phenethylcarbamid
    • p-Phenetolcarbamid
    • 4-ETHOXYPHENYLUREA
    • p-Aethoxyphenylharnstoff
    • 4-Ethoxy-phenylurea
    • p-Ethoxyfenylmocovina
    • Phenethylcarbamid [German]
    • p-Phenetolcarbamid [German]
    • p-Ethoxyfenylmocovina [
    • Dulcin Standard
    • 150-69-6
    • Maybridge1_002383
    • BRN 2096445
    • 4-ETHOXYPHENYL)UREA
    • NCGC00255360-01
    • NSC-1839
    • (4-ethoxyphenyl)-urea
    • p-Ureidophenetole
    • CHEBI:82462
    • p-Ethoxyfenylmocovina [Czech]
    • GGLIEWRLXDLBBF-UHFFFAOYSA-N
    • E1171
    • DULCIN [MI]
    • 8U78KF577Z
    • UNII-8U78KF577Z
    • DivK1c_001135
    • FT-0618389
    • W-205707
    • SCHEMBL177957
    • AI3-08931
    • MLS000056892
    • CHEMBL1330343
    • CCRIS 5913
    • Q423302
    • HMS2487K12
    • Urea, (4-ethoxyphenyl)- (9CI)
    • SMR000065473
    • HMS548E07
    • C19415
    • PS-4228
    • Z56754688
    • Urea, N-(4-ethoxyphenyl)-
    • NS00021681
    • CS-0206739
    • T71814
    • A809064
    • NSC1839
    • MFCD00025431
    • AMY202100030
    • DULCIN [IARC]
    • DTXSID9020580
    • Dulcin?
    • EINECS 205-767-7
    • 4-13-00-01154 (Beilstein Handbook Reference)
    • Tox21_301340
    • CAS-150-69-6
    • WLN: ZVMR DO2
    • DTXCID10580
    • UREA,(4-ETHOXYPHENYL)-
    • Oprea1_621725
    • p-Aethoxyphenylharnstoff [German]
    • HSDB 8048
    • CDS1_000095
    • AKOS000113528
    • p-Phenetolcarbamid (German)
    • Urea, (4-ethoxyphenyl)-(9CI)
    • BBL004546
    • Phenethylcarbamid (German)
    • p-Phenetol-carbamide
    • DULCIN (IARC)
    • p-Aethoxyphylharnstoff (German)
    • STK400289
    • p-Aethoxyphylharnstoff
    • PARA-PHENETOLECABAMIDE
    • MDL: MFCD00025431
    • Inchi: 1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
    • InChI Key: GGLIEWRLXDLBBF-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)NC(N)=O

Computed Properties

  • Exact Mass: 180.09000
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Density: 1.199
  • Melting Point: 169.0 to 173.0 deg-C
  • Boiling Point: 313.03°C (rough estimate)
  • Refractive Index: 1.5373 (estimate)
  • PSA: 64.35000
  • LogP: 2.34920
  • λmax: 289(EtOH)(lit.)
  • Merck: 3464

Dulcin Standard Security Information

Dulcin Standard Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Dulcin Standard Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156210-1G
Dulcin Standard
150-69-6 98%
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¥144.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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(4-Ethoxyphenyl)urea
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¥315.00 2021-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Alichem
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432.28 USD 2021-06-17
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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¥666.00 2022-10-10
Apollo Scientific
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Dulcin Standard Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:150-69-6)Dulcin Standard
Order Number:A809064
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:50
Price ($):206.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:150-69-6)Dulcin Standard
A809064
Purity:99%
Quantity:25g
Price ($):206.0
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